![molecular formula C7H5BrFNO B1510569 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone CAS No. 1308669-76-2](/img/structure/B1510569.png)
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
Overview
Description
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5BrFNO. It has a molecular weight of 218.03 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is 1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a solid substance . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Pharmaceutical Research
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various pharmacologically active molecules. Its incorporation into drug compounds can enhance binding affinity to target receptors and increase metabolic stability, making it a crucial component in the development of new medications .
Material Science
In material science, this compound serves as a precursor for the synthesis of complex molecules that can be used in the creation of novel materials. These materials may possess unique properties such as fluorescence or electrical conductivity, which are essential for developing advanced technologies .
Chemical Synthesis
This compound is extensively used in chemical synthesis as a building block for the construction of more complex chemical entities. Its reactive bromo and fluoro groups make it an ideal candidate for cross-coupling reactions, which are pivotal in the synthesis of diverse organic compounds .
Analytical Chemistry
In analytical chemistry, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in various samples .
Biotechnology
Biotechnological applications include using this compound as a starting material for the synthesis of biochemical probes. These probes can be used to study biological systems, providing insights into enzyme activities, receptor-ligand interactions, and other cellular processes .
Environmental Science
Environmental scientists may use derivatives of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone to develop sensors and assays for the detection of environmental pollutants. Its chemical structure allows for modifications that can interact selectively with specific contaminants .
Safety and Hazards
properties
IUPAC Name |
1-(3-bromo-5-fluoropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDOOYJADDCOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736529 | |
Record name | 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308669-76-2 | |
Record name | 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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